molecular formula C10H13NO3S2 B14834087 2-Cyclopropoxy-6-(methylthio)benzenesulfonamide

2-Cyclopropoxy-6-(methylthio)benzenesulfonamide

Cat. No.: B14834087
M. Wt: 259.3 g/mol
InChI Key: XKUGJEGGBUTPQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropoxy-6-(methylthio)benzenesulfonamide is an organic compound with the molecular formula C10H13NO3S2 It is a sulfonamide derivative, characterized by the presence of a cyclopropoxy group and a methylthio group attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropoxy-6-(methylthio)benzenesulfonamide typically involves the following steps:

    Formation of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through the reaction of cyclopropanol with an appropriate halogenating agent, such as thionyl chloride, to form cyclopropyl chloride.

    Attachment to the Benzene Ring: The cyclopropyl chloride is then reacted with a benzene derivative that has a suitable leaving group, such as a halide, in the presence of a base like potassium carbonate to form the cyclopropoxybenzene intermediate.

    Introduction of the Methylthio Group: The methylthio group can be introduced by reacting the cyclopropoxybenzene intermediate with methylthiol in the presence of a catalyst like aluminum chloride.

    Sulfonamide Formation: Finally, the sulfonamide group is introduced by reacting the intermediate with a sulfonamide reagent, such as sulfonyl chloride, in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-6-(methylthio)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The cyclopropoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of sulfoxide or sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzenesulfonamide derivatives.

Scientific Research Applications

2-Cyclopropoxy-6-(methylthio)benzenesulfonamide has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its sulfonamide structure, which is known for its pharmacological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-6-(methylthio)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes like carbonic anhydrase, which plays a role in various physiological processes. The compound may also interact with other proteins and enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methylbenzyl)-4-(methylthio)benzenesulfonamide: Similar structure with a methylbenzyl group instead of a cyclopropoxy group.

    4-(methylthio)benzenesulfonamide: Lacks the cyclopropoxy group but retains the methylthio and sulfonamide groups.

Uniqueness

2-Cyclopropoxy-6-(methylthio)benzenesulfonamide is unique due to the presence of both the cyclopropoxy and methylthio groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups may result in distinct properties compared to other sulfonamide derivatives.

Properties

Molecular Formula

C10H13NO3S2

Molecular Weight

259.3 g/mol

IUPAC Name

2-cyclopropyloxy-6-methylsulfanylbenzenesulfonamide

InChI

InChI=1S/C10H13NO3S2/c1-15-9-4-2-3-8(14-7-5-6-7)10(9)16(11,12)13/h2-4,7H,5-6H2,1H3,(H2,11,12,13)

InChI Key

XKUGJEGGBUTPQJ-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1S(=O)(=O)N)OC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.